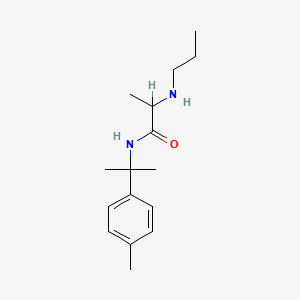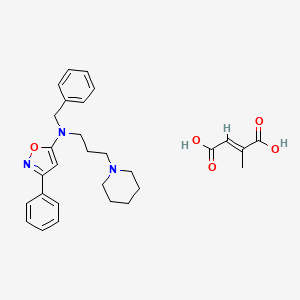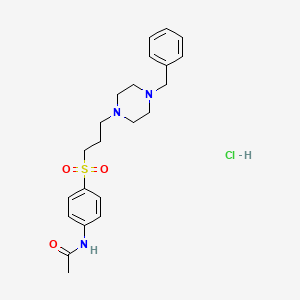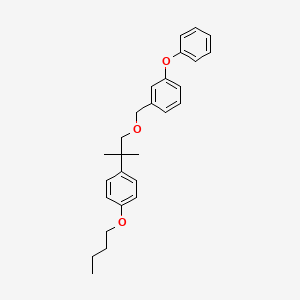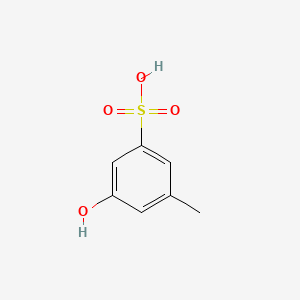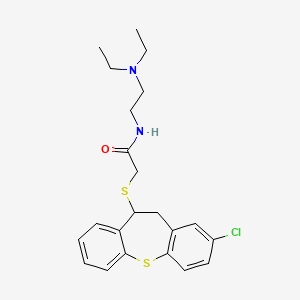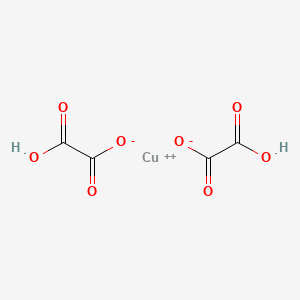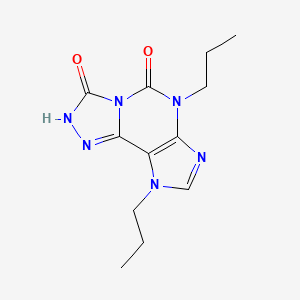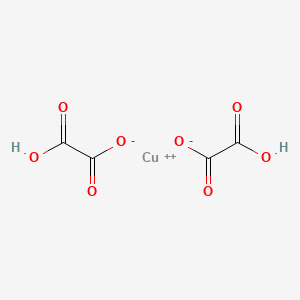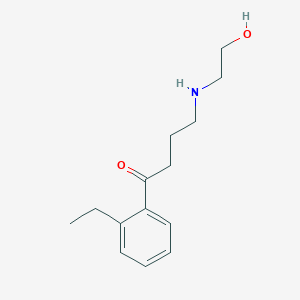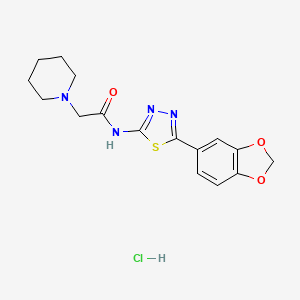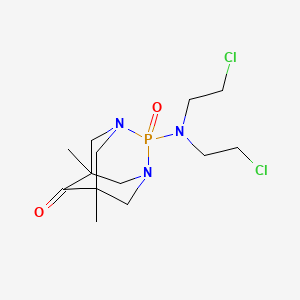
2-Bis(2-chloroethyl)amino-5,7-dimethyl-2,6-dioxo-1,3-diaza-2-phosphaadamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bis(2-chloroethyl)amino-5,7-dimethyl-2,6-dioxo-1,3-diaza-2-phosphaadamantane is a complex organic compound with a unique structure that includes both chloroethyl and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bis(2-chloroethyl)amino-5,7-dimethyl-2,6-dioxo-1,3-diaza-2-phosphaadamantane typically involves the reaction of 2-chloroethylamine with a suitable phosphorous-containing precursor. The reaction conditions often require controlled temperatures and the use of solvents such as chloroform. For example, the reaction may be carried out at temperatures below 0°C, with careful control of the addition rate to maintain the desired temperature range .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity and yield of the final product, such as recrystallization and distillation. The use of automated systems to control reaction conditions and monitor the process is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bis(2-chloroethyl)amino-5,7-dimethyl-2,6-dioxo-1,3-diaza-2-phosphaadamantane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-Bis(2-chloroethyl)amino-5,7-dimethyl-2,6-dioxo-1,3-diaza-2-phosphaadamantane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Bis(2-chloroethyl)amino-5,7-dimethyl-2,6-dioxo-1,3-diaza-2-phosphaadamantane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their function. This mechanism is of particular interest in the context of cancer research, where the compound’s ability to modify DNA and proteins can be leveraged for therapeutic purposes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroethylamine: A simpler compound with similar chloroethyl groups.
Dimethylamine: Contains dimethyl groups but lacks the complexity of the phosphorous-containing structure.
Phosphine oxides: Compounds with similar phosphorous-containing structures but different functional groups.
Uniqueness
2-Bis(2-chloroethyl)amino-5,7-dimethyl-2,6-dioxo-1,3-diaza-2-phosphaadamantane is unique due to its combination of chloroethyl, dimethyl, and phosphorous-containing groups
Propriétés
Numéro CAS |
172882-02-9 |
|---|---|
Formule moléculaire |
C13H22Cl2N3O2P |
Poids moléculaire |
354.2 g/mol |
Nom IUPAC |
2-[bis(2-chloroethyl)amino]-5,7-dimethyl-2-oxo-1,3-diaza-2λ5-phosphatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C13H22Cl2N3O2P/c1-12-7-17-9-13(2,11(12)19)10-18(8-12)21(17,20)16(5-3-14)6-4-15/h3-10H2,1-2H3 |
Clé InChI |
YRZDMCOEQYDZQU-UHFFFAOYSA-N |
SMILES canonique |
CC12CN3CC(C1=O)(CN(C2)P3(=O)N(CCCl)CCCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


